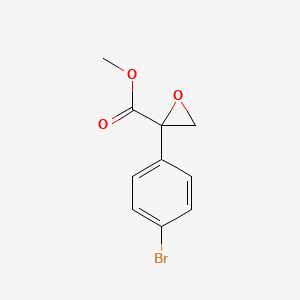![molecular formula C24H23NO2 B2603274 2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034527-72-3](/img/structure/B2603274.png)
2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,1’-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide” is a complex organic molecule that contains several distinct functional groups and structural features . It includes a biphenyl moiety, an indenyl moiety, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (in the biphenyl and indenyl moieties) and the polar amide group . The 3D structure may be influenced by the rotation around the single bonds and the potential for intramolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present . The aromatic rings might undergo electrophilic aromatic substitution, while the amide group could participate in various condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of aromatic rings might contribute to its stability, while the polar amide group could enhance its solubility in polar solvents .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds containing the biphenyl and indenyl groups, similar to "2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide", are often explored for their unique chemical properties and synthesis pathways. For instance, the chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide derivatives, as investigated by Magadum and Yadav (2018), showcases the methodology for synthesizing compounds with potential medicinal applications, without focusing on drug use or side effects (Magadum & Yadav, 2018).
Potential Biological Activities
The structural motifs present in the compound of interest are often associated with biological activities. For example, Werbel et al. (1986) discussed the synthesis and antimalarial activity of compounds structurally related to biphenyl derivatives, highlighting their potential as antimalarial agents without delving into drug dosage or side effects (Werbel et al., 1986).
Analytical Methods
Analytical techniques are crucial for the characterization and quantification of complex organic compounds. Kanthale et al. (2020) developed a rapid chemometric reverse phase HPLC method for estimating compounds such as paracetamol and ibuprofen in bulk and tablet formulations. This type of analytical research provides essential tools for studying various organic compounds, including those with complex structures like "2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide", without directly addressing drug use (Kanthale et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23(25-17-24(27)15-21-8-4-5-9-22(21)16-24)14-18-10-12-20(13-11-18)19-6-2-1-3-7-19/h1-13,27H,14-17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLBWURKMRLMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

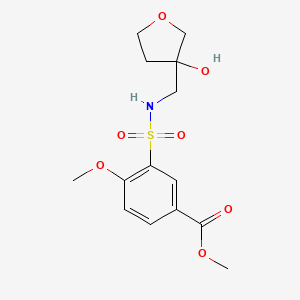

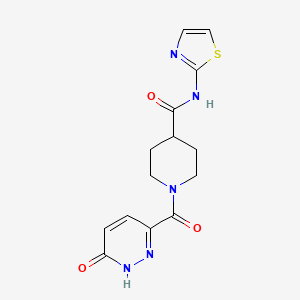
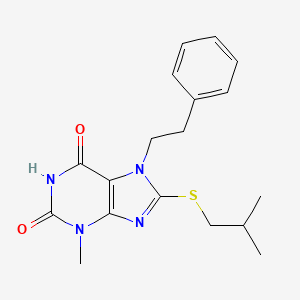
![9-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2603196.png)

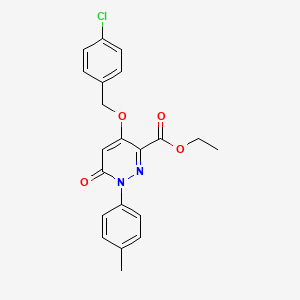
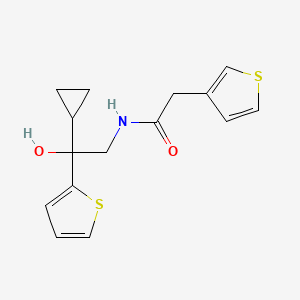
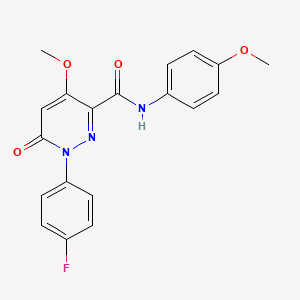
![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2603210.png)


